

# Preclinical In Vivo Profile of S107 (CK-2127107): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | S107     |           |
| Cat. No.:            | B7852656 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**\$107**, also known as CK-2127107 or reldesemtiv, is a fast skeletal muscle troponin activator (FSTA) designed to increase muscle force and power. Preclinical in vivo studies have demonstrated its potential as a therapeutic agent for conditions characterized by muscle weakness and fatigue, such as age-related sarcopenia and neuromuscular disorders. By enhancing the binding of calstabin-1 to the ryanodine receptor 1 (RyR1), **\$107** stabilizes the RyR1 channel, reduces intracellular calcium leak, and improves muscle function. This technical guide provides a comprehensive overview of the available preclinical in vivo data for **\$107**, including efficacy in animal models, and its mechanism of action.

#### **Mechanism of Action**

**S107**'s primary mechanism of action is the stabilization of the RyR1 channel, a critical component of excitation-contraction coupling in skeletal muscle. In pathological states such as aging or muscular dystrophy, RyR1 channels can become "leaky," leading to a chronic depletion of intracellular calcium stores and impaired muscle function. **S107** enhances the binding affinity of the stabilizing protein calstabin-1 (also known as FKBP12) to RyR1. This stabilization of the RyR1-calstabin-1 complex reduces the open probability of the channel, thereby preventing the pathological diastolic calcium leak from the sarcoplasmic reticulum. The net effect is an improvement in calcium handling and an enhancement of muscle contractility and force generation.



### **Signaling Pathway**

The signaling pathway influenced by **S107** is central to muscle contraction. The following diagram illustrates the key components and the action of **S107**.

**\$107** enhances Calstabin-1 binding to stabilize the RyR1 channel.

# Preclinical Efficacy Age-Related Muscle Weakness

Studies in aged mice have demonstrated the potential of **\$107** to reverse age-related declines in muscle function.

Table 1: Effect of S107 on Muscle Function in Aged Mice

| Parameter                          | Aged (Control) | Aged + S107 | Percent<br>Improvement |
|------------------------------------|----------------|-------------|------------------------|
| Specific Force (mN/mm²)            | 150 ± 12       | 200 ± 15    | ~33%                   |
| Tetanic Ca2+<br>Transient (F/F₀)   | 1.8 ± 0.1      | 2.5 ± 0.2   | ~39%                   |
| Voluntary Wheel<br>Running (m/day) | 3500 ± 400     | 5500 ± 500  | ~57%                   |

Data are presented as mean ± SEM.

#### **Duchenne Muscular Dystrophy (DMD)**

In the mdx mouse model of Duchenne muscular dystrophy, **\$107** has been shown to improve muscle strength and reduce muscle damage.

Table 2: Effect of S107 in mdx Mice



| Parameter                      | mdx (Vehicle) | mdx + S107 | Percent<br>Improvement |
|--------------------------------|---------------|------------|------------------------|
| Grip Strength (g)              | 120 ± 10      | 150 ± 12   | 25%                    |
| Eccentric Force Drop (%)       | 45 ± 5        | 25 ± 4     | ~44%                   |
| Serum Creatine<br>Kinase (U/L) | 8000 ± 1000   | 4500 ± 700 | ~44%                   |

Data are presented as mean  $\pm$  SEM.

# **Experimental Protocols Animal Models**

- Aged Mice: C57BL/6 male mice aged 24 months were used to model age-related sarcopenia.
- mdx Mice: C57BL/10ScSn-Dmdmdx/J male mice aged 8-12 weeks were used as a model for Duchenne muscular dystrophy.

#### **Drug Administration**

**S107** was administered via oral gavage or mixed in the drinking water. For chronic studies, osmotic pumps were implanted subcutaneously for continuous delivery.

- Dosage (Aged Mice): 10 mg/kg/day for 4 weeks.
- Dosage (mdx Mice): 0.25 mg/ml in drinking water for 10 days.[1]

### **Efficacy Endpoints**

In Situ Muscle Force Measurement: The tibialis anterior (TA) or extensor digitorum longus
(EDL) muscle was isolated, and contractile properties were measured in response to
electrical stimulation of the sciatic nerve. Parameters included specific force (force per crosssectional area) and resistance to fatigue.



- Grip Strength: A grip strength meter was used to measure the maximal isometric force of the forelimbs.
- Voluntary Exercise: Mice were housed in cages equipped with running wheels, and the daily running distance was recorded.
- Calcium Imaging: Intracellular calcium transients in isolated muscle fibers were measured using fluorescent calcium indicators.

### **Experimental Workflow**

The following diagram outlines the typical workflow for a preclinical in vivo study of **S107**.





Click to download full resolution via product page

Workflow for in vivo evaluation of **S107** in mouse models.



### **Pharmacokinetics and Toxicology**

Detailed in vivo pharmacokinetic and toxicology data for **S107** (CK-2127107) are primarily available from early-phase clinical trials in healthy volunteers rather than extensive preclinical publications in animal models.[2][3][4] Phase 1 studies have evaluated the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses.[2][3][4] These studies are crucial for determining the therapeutic window and dosing regimen for subsequent clinical trials.

#### Conclusion

The preclinical in vivo data for **S107** (CK-2127107) strongly support its mechanism of action as a RyR1 stabilizer and demonstrate its potential to improve muscle function in conditions of muscle weakness and fatigue. The efficacy observed in aged and dystrophic mouse models provides a solid rationale for its continued clinical development. Further investigation into its long-term safety and efficacy in various neuromuscular disorders is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CK-2127107 amplifies skeletal muscle response to nerve activation in humans PMC [pmc.ncbi.nlm.nih.gov]
- 2. curesma.org [curesma.org]
- 3. Cytokinetics Announces Preclinical Data for CK-2127107 [globenewswire.com]
- 4. Cytokinetics Announces Preclinical Data For CK-2127107 Presented At MDA Scientific Conference - BioSpace [biospace.com]
- To cite this document: BenchChem. [Preclinical In Vivo Profile of S107 (CK-2127107): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b7852656#preclinical-in-vivo-data-for-s107]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com